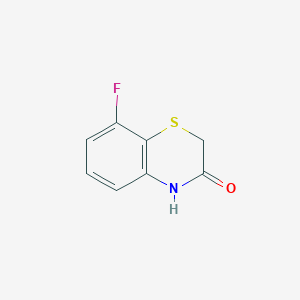![molecular formula C7H8BrN3 B13909986 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the pyrazolopyrazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrazole derivatives with bromoacetyl bromide, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides of the compound .
科学的研究の応用
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism by which 2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular mechanisms and targets .
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one
- tert-Butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5 (4H)-carboxylate
Uniqueness
2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications .
特性
分子式 |
C7H8BrN3 |
|---|---|
分子量 |
214.06 g/mol |
IUPAC名 |
2-bromo-4-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H8BrN3/c1-5-6-4-7(8)10-11(6)3-2-9-5/h4H,2-3H2,1H3 |
InChIキー |
DDNIFJXXFDKVMB-UHFFFAOYSA-N |
正規SMILES |
CC1=NCCN2C1=CC(=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


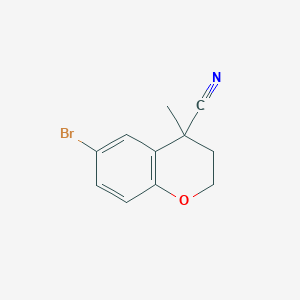
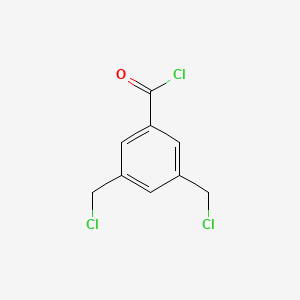

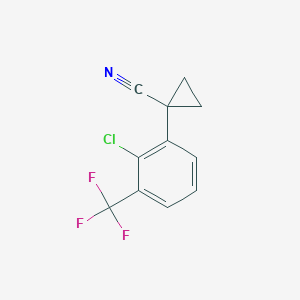

![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
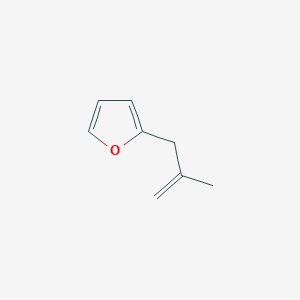


![4-phenylmethoxy-1-[(4R)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13909964.png)


![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)
